molecular formula C9H13NO B167872 Benzenemethanol, 4-(dimethylamino)- CAS No. 1703-46-4

Benzenemethanol, 4-(dimethylamino)-

Cat. No. B167872
CAS RN: 1703-46-4
M. Wt: 151.21 g/mol
InChI Key: WQBCAASPALGAKX-UHFFFAOYSA-N
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Description

“Benzenemethanol, 4-(dimethylamino)-” is a chemical compound with the formula C9H13NO. It has a molecular weight of 151.2056 . It is also known by other names such as Benzyl alcohol, p-(dimethylamino)-; p-(Dimethylamino)benzyl alcohol; Dimethylaminobenzyl alcohol .


Molecular Structure Analysis

The molecular structure of “Benzenemethanol, 4-(dimethylamino)-” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanol, 4-(dimethylamino)-” include its molecular weight (151.2056) and its formula (C9H13NO) .

Scientific Research Applications

Synthesis of Quaternary Ammonium Compounds

4-(Dimethylamino)benzyl Alcohol is used in the synthesis of quaternary ammonium compounds, which are widely used as disinfectants, surfactants, and antistatic agents. For example, it can react with methyl iodide to form (3-hydroxymethylphenyl)trimethylammonium iodide .

Catalysis in Oxidation Reactions

This compound has been studied for its role in catalysis, particularly in the oxidation of benzyl alcohol derivatives. Research has shown that catalysts involving benzyl alcohol compounds can be effective for various oxidation reactions .

Biomedical Research

Lastly, 4-(Dimethylamino)benzyl Alcohol could find applications in biomedical research, perhaps as a building block for biomolecules or in the study of cellular processes.

3-(Dimethylamino)benzyl alcohol - MilliporeSigma Oxidation of Benzyl Alcohol Compounds - Nature

Mechanism of Action

Target of Action

This compound is a member of benzyl alcohols

Mode of Action

Benzyl alcohols, in general, are known to interact with biological systems in various ways, such as acting as weak acids or bases, hydrogen bond donors, and more .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight is 151.21 , which could also impact its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Dimethylamino)benzyl Alcohol. For instance, the compound should be stored at temperatures below 0°C to maintain its stability. Furthermore, the compound’s interaction with air and heat should be avoided .

properties

IUPAC Name

[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCAASPALGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168836
Record name Benzenemethanol, 4-(dimethylamino)-
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 4-(dimethylamino)-

CAS RN

1703-46-4
Record name Benzenemethanol, 4-(dimethylamino)-
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Record name 1703-46-4
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Record name Benzenemethanol, 4-(dimethylamino)-
Source EPA DSSTox
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Record name 4-(Dimethylamino)benzyl Alcohol
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Record name 4-(Dimethylamino)benzenemethanol
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Synthesis routes and methods

Procedure details

Mix 4-dimethylaminobenzaldehyde (3.3 g, 22 mmol), sodium borohydride (830 mg, 22 mmol) and absolute ethanol (25 mL). Stir at room temperature until the reaction is complete, pour onto dilute hydrochloric acid and extract into ethyl acetate. Separate the organic phase and extract the aqueous phase with ethyl acetate (2×). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography to give 4-(dimethylamino)benzyl alcohol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Benzenemethanol, 4-(dimethylamino)- used in the synthesis of Leucocrystal Violet derivatives?

A1: Benzenemethanol, 4-(dimethylamino)-, also known as Bis[4-(dimethylamino)phenyl]methanol, serves as a crucial building block in the synthesis of Leucocrystal Violet derivatives. [, ] In the provided research, it specifically contributes to forming the central triarylmethane structure characteristic of these compounds. Its reactivity with appropriately substituted anilines under suitable reaction conditions allows for the incorporation of desired substituents on the aromatic rings, leading to the diverse range of Leucocrystal Violet derivatives.

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